Brequinar

Content Navigation

CAS Number

Product Name

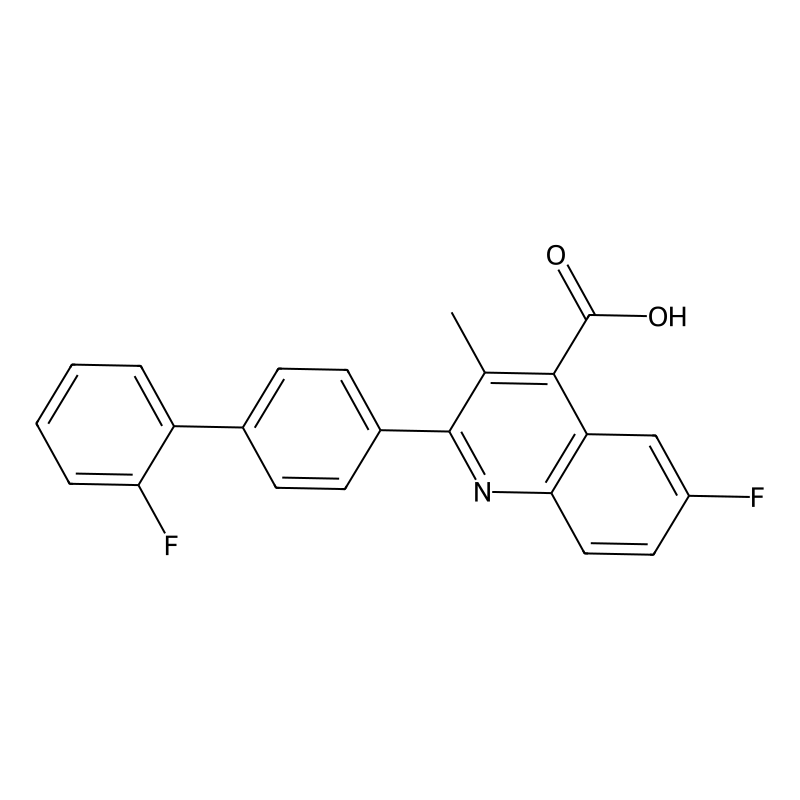

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Brequinar mechanism of action DHODH inhibition

Biochemical Mechanism of Action

Brequinar exerts its effects by specifically inhibiting DHODH, a flavin-containing enzyme located on the outer side of the inner mitochondrial membrane [1] [2] [3].

- Target Enzyme and Pathway: DHODH catalyzes the fourth, rate-limiting step in the de novo biosynthesis of uridine monophosphate (UMP): the oxidation of dihydroorotate (DHO) to orotate [1] [2]. This is the only redox reaction in the pathway and is crucial for producing pyrimidine nucleotides, which are essential building blocks for DNA and RNA [4] [3].

- Inhibition Site: this compound is a competitive inhibitor that binds to the ubiquinone-binding site within a hydrophobic tunnel in the N-terminal domain of DHODH [1]. This binding prevents the enzyme from regenerating its flavin mononucleotide (FMN) cofactor, halting the entire de novo pyrimidine synthesis pathway [1] [5].

- Cellular Consequences: Inhibition of DHODH by this compound leads to a rapid depletion of the intracellular pool of pyrimidine nucleotides [4] [6]. This starvation primarily affects rapidly dividing cells, such as activated lymphocytes and cancer cells, which rely heavily on de novo synthesis over salvage pathways to meet their high metabolic demands [1] [4]. The result is an arrest in the S-phase of the cell cycle, inhibition of proliferation, and ultimately, the induction of differentiation or apoptosis [7] [5].

The following diagram illustrates the targeted pathway and the consequences of its inhibition.

This compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Structural Biology of Inhibition

The structural basis for this compound's high potency and specificity has been elucidated through X-ray crystallography.

- Binding Domain: this compound binds to a distinct hydrophobic tunnel formed by the N-terminal domain of class 2 DHODH enzymes, which is separate from the catalytic (αβ)8 barrel where the FMN cofactor and DHO substrate bind [1].

- Key Residues: The inhibitor is stabilized within this tunnel through extensive hydrophobic interactions with residues such as Leu42, Met43, Leu46, Leu58, Phe62, and Leu68 [5]. The carboxylic acid group of this compound is critical, often forming interactions with key residues like Arg136 and Tyr356, which are involved in coordinating the quinone substrate [1].

- Conformational Change: Binding of inhibitors like this compound can induce significant conformational changes in the N-terminal domain, such as a 12 Å movement of the first α-helix, which further stabilizes the inhibitor and blocks access to the quinone substrate [1].

Quantitative Profiling and Comparison

The table below summarizes key quantitative data for this compound and other relevant DHODH inhibitors.

| Inhibitor | Primary Use | DHODH Inhibition (IC₅₀) | Clinical Status in Cancer | Key Limitations |

|---|---|---|---|---|

| This compound | Anticancer, Immunosuppressant | ~1.2 - 10 nM [5] [6] | Failed in solid tumor trials; investigated in AML [7] [4] | Narrow therapeutic index, myelosuppression, mucositis [8] [4] |

| Leflunomide | Rheumatoid Arthritis | ~ 100 - 500 nM (via metabolite Teriflunomide) [7] | Not approved for cancer | Lower potency, risk of liver failure [9] |

| Teriflunomide | Multiple Sclerosis | ~100 - 500 nM [7] [9] | Not approved for cancer | Lower potency, risk of liver failure [9] |

| BAY 2402234 | Investigational for AML | 1.2 nM [5] | Phase I/II clinical trials | Newer compound, long-term efficacy and safety under investigation [5] |

Synergistic Combinations and Clinical Strategies

Research has focused on overcoming this compound's limitations, primarily through rational combination therapies.

- Synergy with Nucleoside Transport Inhibitors: A key finding is that this compound's efficacy is significantly enhanced when combined with inhibitors of the equilibrative nucleoside transporter (ENT), such as dipyridamole [7]. This combination simultaneously blocks the de novo synthesis and the salvage pathway, preventing cancer cells from bypassing pyrimidine starvation by importing extracellular nucleosides. This synergy is cytotoxic, unlike the cytostatic effect of this compound alone [7].

- Overcoming Tumor Uridine Dependence: The failure of this compound in solid tumor trials is partly attributed to high plasma uridine levels and rebound after dosing, which allows salvage pathways to compensate [7] [4]. Continuous inhibition or ENT combination strategies are designed to counteract this [7].

- Induction of Differentiation in AML: Unlike traditional cytotoxic agents, this compound and the novel inhibitor BAY 2402234 can induce differentiation in AML cells, releasing their maturation block. This represents a promising non-cytotoxic therapeutic approach [5].

- Interaction with Immune Checkpoints: Recent studies suggest this compound can downregulate PD-L1 protein expression in cancer cells. Molecular docking analyses indicate that this compound analogs, particularly those with modified acid groups or conjugated to mitochondria-targeting units, can directly interact with and stabilize PD-L1 dimers, potentially enhancing antitumor immunity [6].

Future Directions and Novel Inhibitors

The exploration of DHODH as a target continues to evolve, learning from this compound's profile.

- Drug Repurposing and Novel Inhibitors: Computational drug repurposing efforts have identified candidates like ritonavir and Aliskiren as potential DHODH inhibitors, suggesting new therapeutic avenues [9]. Novel chemotypes, such as NK-A 17E-233I, are being discovered that act as competitive inhibitors with respect to the substrate DHO, potentially offering a different binding mode and safety profile compared to this compound [3].

- Beyond Proliferation: Research now links DHODH inhibition to other processes like cellular differentiation, ferroptosis, and immune modulation, expanding its potential applications beyond anti-proliferative therapy [9] [5] [6].

- Experimental Workflow: The modern approach to discovering and validating DHODH inhibitors integrates computational and experimental methods, as shown in the following workflow.

A standard workflow for identifying and validating novel DHODH inhibitors.

References

- 1. Inhibitor binding in a class 2 dihydroorotate dehydrogenase ... [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of potential natural dihydroorotate dehydrogenase inhibitors ... [nature.com]

- 3. NK-A 17E-233I: a novel competitive inhibitor of human dihydroorotate... [link.springer.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. The novel dihydroorotate dehydrogenase (DHODH) ... [nature.com]

- 6. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

- 7. The Dihydroorotate Dehydrogenase Inhibitor Is Synergistic... This compound [pmc.ncbi.nlm.nih.gov]

- 8. This compound - an overview [sciencedirect.com]

- 9. Identification of novel dihydroorotate dehydrogenase ( DHODH )... [bmcpharmacoltoxicol.biomedcentral.com]

what is Brequinar used for in research

Detailed Experimental Protocols

To help you implement key methodologies, here are detailed protocols for common experiments involving Brequinar, as cited in the research literature.

Molecular Docking to Identify Novel DHODH Inhibitors

This protocol outlines a virtual screening approach for identifying potential DHODH inhibitors through molecular docking [1].

Step 1: Protein and Ligand Preparation

- Retrieve the 3D crystal structure of human DHODH (e.g., PDB ID: 1D3G) from the Protein Data Bank.

- Prepare the protein by removing water molecules and bound ligands, adding hydrogen atoms, and assigning Kollman charges.

- Procure a library of small molecules (e.g., FDA-approved compounds from DrugBank) and prepare them by adding Gasteiger charges and defining torsional roots.

Step 2: Docking Validation

- Validate the docking procedure by re-docking the native ligand (e.g., this compound) into the DHODH active site.

- Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal structure pose; an RMSD < 2.0 Å typically indicates acceptable accuracy.

Step 3: Molecular Docking Execution

- Define a grid box around the active site of DHODH using center coordinates (e.g., x=49.872, y=40.422, z=-4.83 for 1D3G).

- Perform docking using software like AutoDock Vina or Molsoft ICM-Pro, which utilize algorithms like Monte Carlo and BFGS to optimize ligand conformations and positions.

- Rank the resulting compounds based on their calculated binding affinity (docking score).

Step 4: Binding Free Energy and Toxicity Assessment

- Refine the results by calculating the binding free energy (ΔGbind) of top hits using more rigorous methods like MM/GB(PB)SA (e.g., with Uni-GBSA) or tools like PRODIGY.

- Assess potential toxicity of the lead compounds using machine learning platforms like ProTox-II.

Evaluating Synergy with Salvage Pathway Inhibitors

This protocol describes a cell-based assay to test the synergistic effect of this compound with nucleoside transport inhibitors, such as dipyridamole [2].

Step 1: Cell Culture and Plating

- Culture relevant cancer cell lines (e.g., HCT-116 colon carcinoma or MIA PaCa-2 pancreatic cancer) in appropriate media.

- Plate cells in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

Step 2: Compound Treatment

- Prepare a dose-response matrix by treating cells with:

- This compound alone (e.g., a concentration range from nM to μM).

- Dipyridamole (DPM) alone (e.g., 0.1 - 25 μM).

- A combination of this compound and DPM.

- Include appropriate controls (e.g., DMSO vehicle).

- Perform the assay with different treatment durations: a short pulse (e.g., 24 hours followed by replacement with fresh media) and continuous treatment (e.g., 72 hours).

- Prepare a dose-response matrix by treating cells with:

Step 3: Cell Viability Assessment

- After the treatment period, measure cell viability using assays like MTT or colony formation assay (CFA).

- The MTT assay measures metabolic activity, while the CFA measures long-term clonogenic survival.

Step 4: Synergy Analysis

- Calculate the IC50 values for each condition.

- Analyze the combination data using software like CompuSyn to calculate combination indices (CI). A CI < 1 indicates synergy.

The rationale for this synergy is that while this compound blocks the de novo synthesis of pyrimidines, dipyridamole inhibits the equilibrative nucleoside transporters (ENTs) that cells use to salvage pyrimidines from the environment. The combination forces cancer cells to confront a dual blockade, leading to enhanced cytotoxicity [2]. The following diagram illustrates this mechanism and the experimental workflow.

Diagram: this compound blocks de novo synthesis, while Dipyridamole inhibits nucleoside salvage, creating a synergistic dual blockade that depletes pyrimidine pools and reduces cancer cell viability.

Mechanism of Action and Key Signaling Pathways

This compound's primary mechanism is the inhibition of DHODH, the fourth and committed enzyme in the de novo pyrimidine biosynthesis pathway. This enzyme, located on the inner mitochondrial membrane, catalyzes the oxidation of dihydroorotate to orotate, a rate-limiting step. By inhibiting DHODH, this compound causes a rapid depletion of intracellular uridine monophosphate (UMP) and subsequent downstream pyrimidine nucleotides (UTP, CTP, dTTP), which are essential for DNA and RNA synthesis [1] [3] [4]. This is particularly effective against highly proliferative cells like cancer cells and activated lymphocytes.

The diagram below maps the key pathways affected by this compound and the resistance mechanisms that inform its use in combination therapies.

Diagram: this compound inhibits DHODH, depleting pyrimidine nucleotides and blocking proliferation. Cancer cells resist via salvage pathway activation and BCL-XL upregulation, revealing combination targets.

Current Research Frontiers and Challenges

The table below outlines key combination strategies being explored to overcome the limitations of this compound monotherapy.

| Combination Partner | Mechanism / Target | Research Context & Findings |

|---|---|---|

| Dipyridamole [2] | Inhibits Equilibrative Nucleoside Transporters (ENTs). | Blocks salvage pathway; shows strong synergy, converting cytostatic effect to cytotoxic in colon/pancreatic cancer models. |

| BCL-XL Inhibitors (e.g., A-1331852) or Degraders (e.g., DT2216) [5] | Inhibits anti-apoptotic protein BCL-XL. | Overcomes apoptosis resistance; synergistic tumor growth inhibition in PDAC cells, patient-derived organoids, and mouse models. |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) [6] | Targets PD-1/PD-L1 immune checkpoint. | This compound downregulates PD-L1; combination enhances antitumor and antimetastatic activity by modulating immune cells. |

Despite its high potency, this compound's clinical translation has been hampered by several challenges. It has a narrow therapeutic index, with side effects including thrombocytopenia, leukocytopenia, mucositis, and liver toxicity [6] [3] [4]. Its efficacy can be limited by high plasma uridine levels, which can be salvaged by cells to bypass DHODH inhibition [2] [6]. Furthermore, as a monotherapy, its effect is often cytostatic rather than cytotoxic, allowing cancer cells to persist [2] [5].

Consequently, current research is heavily focused on two strategies: rational combination therapies (as outlined in the table above) and the development of novel analogs with improved safety and efficacy profiles. For instance, a mitochondria-targeted hybrid molecule (B2) derived from this compound has shown superior anticancer activity and an enhanced ability to downregulate PD-L1 [6].

References

- 1. Identification of novel dihydroorotate dehydrogenase ... [pmc.ncbi.nlm.nih.gov]

- 2. The Dihydroorotate Dehydrogenase Inhibitor this compound Is ... [pmc.ncbi.nlm.nih.gov]

- 3. This compound [en.wikipedia.org]

- 4. This compound - an overview [sciencedirect.com]

- 5. De novo pyrimidine biosynthesis inhibition synergizes with ... [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

Mechanism of Action and Experimental Validation

Brequinar exerts its effects by specifically targeting the de novo pyrimidine synthesis pathway. The following diagram illustrates this mechanism and a key experimental method for validation.

Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis. This effect can be reversed by adding uridine.

Key Experimental Protocol: Validating the Mechanism via Uridine Reversal

A critical experiment to confirm that this compound's effects are specifically due to DHODH inhibition and pyrimidine depletion is the uridine rescue assay [1] [2].

- Objective: To confirm that the antiviral or antiproliferative activity of this compound is on-target and can be bypassed by supplementing the end product of the pathway.

- Cell Culture: Use relevant cell lines (e.g., RD cells for enterovirus studies, cancer cell lines like HCT116).

- Treatment Groups:

- Virus/Cell Control: No treatment.

- This compound Treatment: Infected/cells treated with this compound at the desired concentration (e.g., IC₅₀ or EC₅₀).

- This compound + Uridine: Infected/cells treated with the same concentration of this compound and supplemented with exogenous uridine (e.g., 50-100 μM).

- Uridine Control: Uridine alone to control for its potential effects.

- Incubation: Incubate for the duration of the experiment (e.g., 24-72 hours).

- Outcome Measurement: Assess the reversal of this compound's effect by measuring:

- Viral Replication: Viral RNA copies (via RT-qPCR), viral protein expression (via Western Blot or Immunofluorescence), or plaque formation.

- Cell Viability: Using assays like MTT, CCK-8, or colony formation.

- Expected Result: The addition of uridine should significantly, if not completely, restore viral replication or cell viability, confirming that the mechanism is via pyrimidine starvation [1].

Advanced Research and Combination Strategies

While potent, this compound's efficacy as a monotherapy can be limited because cells may resist pyrimidine depletion by activating salvage pathways. Current research focuses on synergistic combinations to overcome this.

| Combination Strategy | Mechanism & Rationale | Key Findings |

|---|---|---|

| Dipyridamole (ENT Inhibitor) | Blocks equilibrative nucleoside transporters (ENTs), preventing salvage of extracellular uridine [3]. | Shows strong synergy, converting this compound's effect from cytostatic to cytotoxic in colon and pancreatic cancer cells [3]. |

| BCL-XL Inhibitors (e.g., DT2216) | DHODH inhibition alters the apoptotic proteome, sensitizing cancer cells to BCL-XL inhibition [4]. | Co-targeting synergistically induces apoptosis and significantly inhibits tumor growth in pancreatic cancer models [4]. |

| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | This compound down-regulates PD-L1 expression in tumor cells and modulates myeloid-derived suppressor cells (MDSCs) [5]. | Enhances antitumor and antimetastatic activity of anti-PD-1 therapy in mouse models [5]. |

Considerations for Research Use

- Cytostatic vs. Cytotoxic: this compound is primarily cytostatic; continuous exposure is required to maintain growth inhibition. Its effects are often reversible upon drug withdrawal unless combined with other agents [3] [6].

- Dosing Regimen: Historical clinical trial failures for solid tumors were partly attributed to suboptimal dosing schedules that failed to sustain pyrimidine depletion, allowing for a uridine rebound [3] [6].

- In Vitro Formulation: this compound sodium salt is soluble in water (up to 100 mM) and DMSO [7]. For cell-based assays, the cytotoxicity and antiviral activity can be determined using standard kits like CCK-8 or CellTiter-Glo [1] [2].

References

- 1. This compound inhibits enterovirus replication by targeting ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dehydrogenase inhibitor | Mechanism [selleckchem.com]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is ... [pmc.ncbi.nlm.nih.gov]

- 4. De novo pyrimidine biosynthesis inhibition synergizes with ... [nature.com]

- 5. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. This compound sodium | DHODH Inhibitors [rndsystems.com]

Brequinar in vitro efficacy cancer cell lines

In Vitro Efficacy in Cancer Cell Lines

The potency of Brequinar is highly dependent on the cell line and the duration of treatment. Continuous exposure is often necessary to achieve maximal effect.

Table 1: this compound IC₅₀ Values in Various Human Cancer Cell Lines [1]

| Cell Line | Cancer Type | Assay Type | IC₅₀ (μM) |

|---|---|---|---|

| HCT 116 | Colon | MTT & CFA* | ~0.2 - 0.5 |

| HT-29 | Colon | MTT & CFA* | >25 |

| MIA PaCa-2 | Pancreatic | MTT & CFA* | ~0.6 - 0.7 |

| T-47D | Breast (Fast-growing, DT~45h) | MTT | <1 |

| MDA-MB-231 | Breast (Fast-growing, DT~45h) | MTT | <1 |

| MDA-MB-436 | Breast (Slow-growing, DT~85h) | MTT | >100 |

| A375 | Melanoma | MTT | Data from [1], specific value not listed in snippets |

| PaTu-8988T | Pancreatic | Viability | ~0.5 - 5 [2] |

| PaTu-8902 | Pancreatic | Viability | ~0.5 - 5 [2] |

*CFA: Colony Formation Assay

Table 2: Comparison of DHODH Inhibitors in Cancer Cell Lines [3] [1]

| Inhibitor | Primary Target | IC₅₀ in HCT 116 (CFA, μM) | IC₅₀ in HT-29 (CFA, μM) | Notes |

|---|---|---|---|---|

| This compound | DHODH | 0.218 | >25 | Highly potent and specific; cytostatic effect [3] |

| Leflunomide | DHODH | 14.1 | >50 | Less potent than this compound [3] |

| Teriflunomide | DHODH | 11.9 | >50 | Active metabolite of Leflunomide [3] |

Experimental Protocols for Key Assays

For reliable and reproducible results, the following methodologies are critical.

Cell Viability and Proliferation Assays

- MTT Assay: This colorimetric assay measures metabolic activity as a proxy for cell viability. Cells are seeded in 96-well plates and treated with this compound for a set duration (e.g., 72 hours). MTT reagent is added, and living cells convert it to purple formazan crystals, which are dissolved and quantified by measuring absorbance at 570 nm. Viability is calculated as a percentage of the untreated control [3] [1].

- Colony Formation Assay (CFA): This method assesses long-term cell survival and proliferative capacity. A low density of cells is seeded and treated with this compound, with the medium and compounds replaced every few days. After 1-2 weeks, colonies are fixed, stained (e.g., with crystal violet), and counted. This assay is particularly relevant for evaluating the cytostatic effect of this compound, as it can distinguish between cell death and mere growth arrest [3].

Mechanistic and Pathway Analysis

- Metabolomic Analysis: To confirm on-target engagement, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track pyrimidine pathway metabolites. On-target DHODH inhibition is confirmed by an accumulation of upstream metabolites like dihydroorotate and N-carbamoyl-aspartate, and a depletion of downstream pyrimidine nucleotides like UTP and CTP [4] [2].

- Flow Cytometry for Cell Surface Markers: To investigate immunomodulatory effects, the upregulation of MHC-I on the cell surface can be measured. After treatment with this compound (e.g., for two weeks), non-permeabilized live cells are stained with fluorescently labeled antibodies against MHC-I (e.g., HLA-A,B,C for human, H-2Kb/Db for mouse) and analyzed via flow cytometry [4].

- Apoptosis Assay: The synergistic cytotoxic effect of this compound combinations can be quantified by measuring ATP levels, a marker of cell viability, using a luminescence-based assay (e.g., CellTiter-Glo). A significant reduction in ATP levels upon combination treatment, compared to single agents, indicates enhanced cell death [3].

Mechanisms of Action and Signaling Pathways

This compound's primary mechanism is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. This inhibition leads to a depletion of cellular pyrimidine pools, which is particularly detrimental to rapidly proliferating cancer cells [5] [1].

Diagram 1: this compound's core mechanism and combinatorial synergy. Inhibiting DHODH blocks pyrimidine synthesis, inducing immunogenic effects and creating a vulnerability to salvage pathway blockade. [3] [4] [2]

Insights for Experimental Design

- Overcoming Resistance with Combination Therapy: A key reason for this compound's failure in solid tumor trials is the compensation via the nucleoside salvage pathway [3] [5]. Combining this compound with an equilibrative nucleoside transporter (ENT) inhibitor like Dipyridamole creates a synergistic, cytotoxic effect by simultaneously blocking both the de novo and salvage routes for pyrimidine acquisition [3]. Other promising combinations include BCL-XL inhibitors [2] and STING agonists [6].

- Critical Parameters for In Vitro Studies:

- Treatment Duration: this compound is primarily cytostatic. Short-term exposure (e.g., 24h) may only pause growth, while continuous inhibition (e.g., >48h) is required for maximal anti-proliferative effect and to trigger cell death, especially in combinations [3] [5].

- Cell Growth Rate: Faster-doubling cell lines are significantly more sensitive to this compound than slower-growing ones, as they have a higher demand for nucleotides [5] [1].

- Media Composition: Culture media supplemented with nucleosides (e.g., uridine) can completely rescue cells from this compound's effects, masking its true potency. Always use nucleoside-free media for monotherapy studies [3] [4].

References

- 1. Dihydroorotate dehydrogenase (DHODH) inhibitors affect ... [sciencedirect.com]

- 2. De novo pyrimidine biosynthesis inhibition synergizes with ... [pmc.ncbi.nlm.nih.gov]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is ... [pmc.ncbi.nlm.nih.gov]

- 4. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 5. This compound - an overview [sciencedirect.com]

- 6. An immunometabolic prodrug strategy overcomes DHODH ... [jeccr.biomedcentral.com]

Brequinar molecular target dihydroorotate dehydrogenase

Molecular Target: Dihydroorotate Dehydrogenase (DHODH)

DHODH is a flavin-dependent mitochondrial enzyme [1] that catalyzes the fourth, committed step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate [2] [3]. This reaction is crucial for generating uridine monophosphate (UMP), the precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [4] [5].

The enzyme is located on the outer surface of the inner mitochondrial membrane, uniquely positioning it within the electron transport chain. It uses ubiquinone (Coenzyme Q) as its electron acceptor, functionally linking pyrimidine synthesis to mitochondrial oxidative phosphorylation [6] [3] [4]. The following diagram illustrates this mechanism and brequinar's inhibition site.

Diagram 1: this compound inhibits DHODH, blocking pyrimidine synthesis and disrupting its link to the mitochondrial electron transport chain (ETC).

Mechanism of this compound Action

This compound binds to DHODH at a unique site distinct from its substrate or cofactor binding sites, exhibiting mixed-type inhibition kinetics with Ki values in the low nanomolar range (5-8 nM) [7]. This potent inhibition has several key cellular consequences:

- Pyrimidine Nucleotide Depletion: Inhibition halts de novo synthesis of UMP, leading to rapid intracellular depletion of uridine, cytidine, and thymidine nucleotides [4] [8].

- Cytostatic and Cytotoxic Effects: Depleted nucleotide pools inhibit DNA and RNA synthesis, causing S-phase cell cycle arrest [2]. While DHODH inhibition alone is often cytostatic, combination strategies that also block nucleoside salvage can induce potent cytotoxicity [2] [4].

- Immunosuppressive Effects: Proliferating immune cells like T-cells are highly dependent on de novo pyrimidine synthesis, making them particularly vulnerable to DHODH inhibition, which underpins this compound's immunosuppressive properties [4] [9].

Experimental Protocols for DHODH Inhibition

In Vitro Cell Viability and Synergy Assays

This protocol assesses the anti-proliferative effects of this compound alone and in combination with other agents.

- Cell Lines: Frequently used cancer models include HCT 116 (colon), MIA PaCa-2 (pancreatic), and various T-ALL lines (Jurkat, CCRF-CEM) [2] [4].

- Compound Preparation: this compound sodium salt is dissolved in DMSO or aqueous solution. Synergy studies often use the ENT inhibitor dipyridamole [2].

- Dosing Regimen: For synergy assays, treat cells with this compound and dipyridamole simultaneously for 24 hours. Continuous treatment may be necessary for full efficacy due to this compound's cytostatic nature [2].

- Viability Readout:

- Data Analysis: Calculate IC50 values and determine combination effects. Synergy with dipyridamole is characterized by a significant increase in efficacy and cytotoxicity, even at low concentrations, rather than a shift in IC50 [2].

Intracellular Nucleotide Pool Measurement

This method quantifies the metabolic consequences of DHODH inhibition.

- Cell Treatment: Incubate cells with this compound (e.g., 0.1-1 µM) for various durations (e.g., 2-24 hours) [4].

- Nucleotide Extraction:

- Harvest and wash cells with PBS.

- Lyse cells using cold perchloric acid.

- Neutralize extract with potassium hydroxide and store at -20°C until analysis [4].

- HPLC Quantification:

- Column: Partisil 10 SAX strong anion-exchange column.

- Mobile Phase: Ammonium dihydrogen phosphate gradient.

- Detection: Monitor at 262 nm [4].

- Quantification: Compare peak areas to standard ribonucleoside triphosphate curves to determine pool sizes. Expect a time-dependent depletion of UTP and CTP following this compound treatment [4].

Target Engagement and Metabolic Tracing

This protocol confirms on-target engagement and measures pathway flux.

- Metabolite Accumulation Analysis: Treat cells with this compound and use LC-MS to detect accumulation of upstream metabolites dihydroorotate and carbamoyl aspartate, confirming DHODH inhibition [5].

- Isotopic Tracer Studies:

- Culture cells in medium with dialyzed FBS to control uridine levels.

- Treat with this compound in medium containing 15N-glutamine.

- Extract metabolites and analyze by mass spectrometry to measure newly synthesized (M+1) UMP/UTP, reflecting de novo pathway flux [5].

Quantitative Profiling of this compound Activity

Table 1: Potency of this compound and Reference DHODH Inhibitors [2]

| Compound | Primary Target | Cellular IC50 (Varies by cell line) | Clinical Use & Notes |

|---|---|---|---|

| This compound (BQR) | DHODH | ~0.2 - 0.7 µM (HCT 116, MIA PaCa-2) | Investigational; potent, specific [2] |

| Leflunomide (LEF) | DHODH | ~11 - >50 µM | Approved for rheumatoid arthritis; less potent [2] |

| Teriflunomide (TERF) | DHODH | ~11 - >50 µM | Approved for multiple sclerosis; active metabolite of LEF [2] |

Table 2: this compound in Preclinical Cancer Models [4] [5]

| Cancer Type | Model System | Key Findings | Proposed Vulnerability Factor |

|---|---|---|---|

| T-ALL | Murine models, human cell lines | Exquisite sensitivity; DHODH inhibition reduced tumor growth [4] | High reliance on de novo synthesis; low salvage capacity [4] |

| SCLC | GEMMs, PDX models | Selective sensitivity; this compound suppressed tumor growth in vivo [5] | Low flux through de novo pathway; effective on-target inhibition [5] |

| AML | Human xenograft models | Induces differentiation; anti-leukemic effect [1] [8] | High demand for nucleotides for proliferation [8] |

Therapeutic Applications and Research Tools

- Oncology: this compound shows promise in blood cancers like T-ALL and AML, as well as SCLC [4] [8] [5]. Its efficacy can be enhanced by co-inhibition of equilibrative nucleoside transporters (ENTs) with dipyridamole, which blocks salvage of extracellular nucleosides [2].

- Immunosuppression: this compound was developed as an immunosuppressive drug for transplantation, functioning by suppressing lymphocyte proliferation [9].

- Viral Infections: DHODH inhibition shows activity against various viruses, including vaccinia virus and SARS-CoV-2 [1] [3].

- Advanced Research Tools: A novel [18F]this compound PET radiotracer has been developed for non-invasive imaging of DHODH expression and target engagement in vivo, supporting drug development and thermostics [1].

This compound's high potency and well-defined mechanism make it a valuable investigational agent. Future work will likely focus on optimizing its therapeutic window through predictive biomarkers and rational combination therapies.

References

- 1. Radiosynthesis of [18F]this compound for in vivo PET imaging of ... [pmc.ncbi.nlm.nih.gov]

- 2. The Dihydroorotate Dehydrogenase Inhibitor this compound Is Synergistic with ENT1/2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. DHODH: a promising target in the treatment of T-cell acute ... [pmc.ncbi.nlm.nih.gov]

- 5. Identification of DHODH as a therapeutic target in small cell ... [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Dihydroorotate Dehydrogenase Inhibitors ... [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of dihydroorotate dehydrogenase activity by this compound sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

- 9. The development of this compound as an immunosuppressive ... [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Findings from the 1980s

The foundational preclinical study for brequinar (also known as NSC 368390 or DuP-785) was published in 1985 by Dexter et al. [1]. The key quantitative findings from this research are summarized in the table below.

| Study Focus | Key Findings / Model Systems | Outcome / Activity |

|---|---|---|

| In Vitro Cytotoxicity | Murine leukemia L1210 cells [1] | This compound demonstrated potent cytotoxicity, inhibiting cancer cell growth. |

| In Vivo Anti-tumor Activity | Murine models: Lewis lung carcinoma, Colon carcinoma 38, B16 melanoma, Mammary adenocarcinoma CD8F1 [1] | This compound sodium salt showed significant activity against a broad spectrum of experimental solid tumors. |

| Human Tumor Xenografts | MX-1 human mammary carcinoma, CX-1 human colon carcinoma xenografts in mice [1] | This compound exhibited significant anti-tumor activity against human tumor models. |

Mechanism of Action in Preclinical Studies

This compound was identified as a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH) [1] [2]. DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is crucial for generating nucleotides needed for DNA and RNA synthesis [2] [3].

Rapidly dividing cancer cells are highly dependent on the de novo synthesis pathway to meet their increased demand for nucleotides. By inhibiting DHODH, this compound depletes the intracellular pools of pyrimidine nucleotides, thereby blocking DNA synthesis and cell proliferation [2] [3]. The diagram below illustrates how this compound disrupts this pathway.

Experimental Models and Protocols

The early preclinical assessment of this compound utilized standard and well-regarded experimental models and protocols of the time.

- In Vitro Cytotoxicity Assay: The protocol involved exposing murine leukemia L1210 cells to this compound in culture. The growth inhibition of these cancer cells was then measured to determine the compound's cytotoxic potency [1].

- � In Vivo Anti-tumor Efficacy Models: this compound's efficacy was tested in vivo using two main types of models [1]:

- Murine Allograft Models: The compound was tested against tumors derived from mouse cell lines (e.g., Lewis lung carcinoma) implanted into syngeneic mice.

- Human Tumor Xenograft Models: The compound was tested against human tumors (e.g., mammary carcinoma MX-1) implanted into immunosuppressed mice. Activity in these models was a key predictor of potential efficacy in human cancers.

- Formulation for Testing: For in vivo studies, this compound was administered as a sodium salt to improve its solubility [1].

Reasons for Clinical Trial Failures and Future Potential

Despite strong preclinical results, this compound failed in clinical trials for solid tumors in the late 1980s and early 1990s [4] [2]. Insights from later research suggest several reasons for this failure, which also point to its potential in new applications:

- Salvage Pathway Compensation: Cells can bypass de novo synthesis inhibition by using the salvage pathway, which imports extracellular nucleosides. Research shows that the efficacy of this compound is greatly enhanced when combined with inhibitors of equilibrative nucleoside transporters (ENTs), like dipyridamole [4].

- Suboptimal Dosing Regimens: Clinical trials used intermittent dosing. However, subsequent studies indicate that continuous DHODH inhibition is necessary for a sustained anti-tumor effect, which was likely not achieved in early trials [4].

- New Therapeutic Directions: The failure in solid tumors does not reflect the full potential of this compound. Research has shifted toward other areas where it shows promise, including:

- Acute Myeloid Leukemia (AML): DHODH inhibition has shown a potent pro-differentiation effect on leukemic blasts, overcoming differentiation arrest [2].

- Other Cancers: Preclinical studies suggest efficacy in neuroblastoma, triple-negative breast cancer, and certain RAS-driven tumors [5] [2].

- Non-Oncologic Uses: this compound is being investigated as an immunosuppressant, antiparasitic, and antiviral agent, including as a potential treatment for COVID-19 [1].

References

- 1. This compound [en.wikipedia.org]

- 2. The emergence of dihydroorotate dehydrogenase ... [pmc.ncbi.nlm.nih.gov]

- 3. DHODH and cancer: promising prospects to be explored [cancerandmetabolism.biomedcentral.com]

- 4. The Dihydroorotate Dehydrogenase Inhibitor this compound Is ... [pmc.ncbi.nlm.nih.gov]

- 5. DHODH is an independent prognostic marker and potent ... [insight.jci.org]

Mechanism of Action: Inhibiting Pyrimidine Synthesis

Brequinar exerts its effects by specifically targeting mitochondrial DHODH. This enzyme catalyzes the fourth step in the de novo biosynthesis of uridine monophosphate (UMP), the rate-limiting reaction that converts dihydroorotate to orotate [1] [2].

- Key Pathway and Inhibition Site: The diagram below illustrates the pyrimidine biosynthesis pathway and the precise point of this compound's inhibition.

This compound inhibits DHODH, blocking the *de novo pyrimidine biosynthesis pathway.*

This inhibition leads to a rapid depletion of intracellular pyrimidine nucleotide pools (UTP, CTP, TTP), which are essential for DNA and RNA synthesis. Consequently, rapidly proliferating cells, such as activated lymphocytes and many cancer cells, are susceptible to this compound due to their heavy reliance on the de novo synthesis pathway [1] [3].

Key Experimental Evidence and Protocols

The characterization of this compound's mechanism and efficacy involved several critical experiments.

Initial In Vitro Growth Inhibition & Rescue

Early studies established this compound's cytostatic effect and its specific link to pyrimidine metabolism.

- Objective: To determine if this compound's anti-proliferative effect could be reversed by adding intermediates of the pyrimidine pathway, thus identifying the specific metabolic step inhibited [4].

- Protocol Summary:

- Cell Lines: L1210 leukemia cells and M5 melanoma cells were cultured.

- Treatment: Cells were treated with varying concentrations of this compound for 48 hours.

- Rescue Assay: this compound-treated cells were co-treated with 1 mM uridine, orotic acid, cytidine, dihydroorotate (DHO), or carbamyl-aspartate.

- Outcome Measurement: Cell growth was assessed after 48 hours. The concentration causing 50% growth inhibition (IC₅₀) was calculated.

- Key Findings:

- Growth inhibition by this compound was prevented by uridine or orotic acid, but not by dihydroorotate or carbamyl-aspartate [4]. This indicated that the target enzyme was located downstream of dihydroorotate and upstream of orotic acid, precisely where DHODH operates.

Direct Enzyme Inhibition Assay

This experiment provided direct biochemical evidence of this compound's potency.

- Objective: To measure the direct inhibitory effect of this compound on the DHODH enzyme [4].

- Protocol Summary:

- Enzyme Source: DHODH was isolated from rat liver mitochondria.

- Enzyme Activity Assay: The enzyme activity was measured with its natural substrate, L-dihydroorotate (Km ≈ 12 μM).

- Inhibition Assay: The assay was performed in the presence of increasing concentrations of this compound.

- Data Analysis: The inhibition constant (Ki) was determined.

- Key Findings:

- This compound was a potent inhibitor of DHODH with an apparent Ki of about 0.1 μM [4].

- The mode of inhibition was characterized as linear mixed type.

In Vivo Distribution and Pharmacokinetics

Understanding the drug's behavior in the body is crucial for its development.

- Objective: To investigate the distribution of this compound into normal and tumor tissues [5].

- Protocol Summary:

- Animal Model: Nude mice bearing human colon carcinoma xenografts.

- Drug Administration: Mice were given a single intravenous dose of radiolabeled (¹⁴C) this compound sodium.

- Sample Collection: Blood and various tissues (tumor, liver, intestine, etc.) were collected at 1, 6, and 24 hours post-administration.

- Analysis: Drug concentrations in tissues were determined by measuring radioactivity and confirmed by HPLC in blood samples.

- Key Findings:

- This compound distributed rapidly to tumors and all tissues within 1 hour.

- The tumor-to-blood drug concentration ratio was low (0.19 to 0.41).

- Elimination rates from tissues were similar to that from blood.

- Intact this compound was the primary form present in the blood [5].

Summary of Quantitative Biological Data

The table below consolidates key quantitative findings from various studies on this compound.

| Parameter | Value / Finding | Experimental Context | Source |

|---|---|---|---|

| DHODH Inhibition (IC₅₀) | ~10-20 nM | In vitro, recombinant human DHODH | [6] [2] |

| Cellular Growth Inhibition (IC₅₀) | 0.2 μM - >25 μM | Varies by cell line (e.g., 0.48 μM in HCT116, >25 μM in HT-29) | [3] [2] |

| Enzyme Inhibition Constant (Ki) | ~0.1 μM | In isolated rat liver mitochondria | [4] |

| Rescue of Cell Growth | Effective with 1 mM uridine or orotic acid; not with dihydroorotate | L1210 and M5 cell cultures | [4] |

| In Vivo Tumor Distribution | Tumor-to-blood ratio: 0.19 - 0.41 | Nude mice with colon carcinoma xenografts, 1-24h post-IV dose | [5] |

Recent Research and Combination Strategies

Despite its potency, this compound's efficacy as a single agent in clinical trials for solid tumors was limited, partly due to salvage pathways that allow cells to import nucleosides from the environment [3]. This has led to novel combination strategies.

- Synergy with Nucleoside Transport Inhibitors: A prominent strategy combines this compound with Dipyridamole, an inhibitor of equilibrative nucleoside transporters (ENTs). This combination prevents cancer cells from scavenging extracellular uridine, effectively blocking the salvage pathway and converting this compound's action from cytostatic to cytotoxic [3]. The synergy is illustrated below.

Combining this compound with Dipyridamole simultaneously blocks both pyrimidine sources, leading to synergistic cell death.

- Immuno-oncology and Other Applications: this compound is being re-evaluated in acute myeloid leukemia (AML) for its ability to overcome differentiation blockade [6]. It is also investigated as a broad-spectrum antiviral agent (e.g., against SARS-CoV-2, influenza) and has been shown to downregulate PD-L1 in cancer cells, suggesting potential for combination with immune checkpoint inhibitors [7] [6] [2].

Conclusion for Researchers

This compound remains a quintessential tool compound and a benchmark DHODH inhibitor. Its well-elucidated mechanism provides a solid foundation for developing novel therapeutic strategies. Current research is focused on overcoming its limitations as a single agent through rational drug combinations, such as with ENT inhibitors, to enhance efficacy and expand its potential applications in oncology, virology, and immunology.

References

- 1. Design, synthesis, molecular modeling, and biological ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Dehydrogenase inhibitor | Mechanism [selleckchem.com]

- 3. The Dihydroorotate Dehydrogenase Inhibitor this compound Is ... [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of pyrimidine de novo synthesis by DUP-785 ( NSC ) 368390 [pubmed.ncbi.nlm.nih.gov]

- 5. Distribution of the novel anticancer drug candidate this compound sodium... [link.springer.com]

- 6. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

- 7. Targeting the oncogenic m6A demethylase FTO ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Brequinar and Cisplatin Combination Therapy for Cancer Research

Introduction to the Combination Therapy

Brequinar (DUP 785; NSC 368390) is a quinoline carboxylic acid derivative that functions as a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway. By inhibiting DHODH, this compound depletes intracellular pyrimidine pools, thereby impairing DNA and RNA synthesis in rapidly dividing cancer cells. Cisplatin is a platinum-based chemotherapeutic agent that forms DNA adducts, primarily intrastrand crosslinks, which trigger DNA damage responses and apoptosis in cancer cells. The synergistic relationship between these agents stems from their complementary mechanisms of action: this compound-induced nucleotide depletion impairs DNA repair mechanisms, thereby potentiating cisplatin-induced DNA damage.

Recent research has revealed that the combination exerts enhanced anticancer effects through the induction of ferroptosis, an iron-dependent form of regulated cell death characterized by excessive lipid peroxidation. This combination has demonstrated particular promise in cervical cancer models, where it synergistically inhibits tumor growth both in vitro and in vivo through regulation of the mTOR pathway [1] [2]. The following application notes provide detailed protocols and data for researchers investigating this combination therapy.

Drug Profiles and Mechanism of Action

This compound Profile and Specifications

Table 1: this compound Pharmaceutical and Biochemical Properties

| Property | Specification |

|---|---|

| Chemical Name | 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinoline carboxylic acid sodium salt |

| Molecular Target | Dihydroorotate dehydrogenase (DHODH) |

| IC₅₀ for hDHODH | 7-27 nM [3] |

| Mechanism | Inhibition of de novo pyrimidine biosynthesis |

| Primary Effect | Depletion of uridine and cytidine triphosphate pools |

| Solubility | DMSO for stock solutions, aqueous buffers for working concentrations |

| Storage | -20°C, protected from light |

This compound exerts its anticancer effects through potent inhibition of mitochondrial DHODH, which catalyzes the fourth step in de novo uridine monophosphate (UMP) synthesis. This inhibition leads to depletion of pyrimidine nucleotides, essential precursors for DNA and RNA synthesis. Rapidly proliferating cancer cells are particularly vulnerable to this disruption due to their heightened dependence on de novo nucleotide biosynthesis rather than salvage pathways [3] [4]. Beyond its direct antiproliferative effects, this compound has been shown to sensitive cancer cells to various chemotherapeutic agents, including cisplatin, by impairing DNA damage response and repair mechanisms.

Cisplatin Profile and Specifications

Table 2: Cisplatin Pharmaceutical and Biochemical Properties

| Property | Specification |

|---|---|

| Chemical Name | cis-diamminedichloroplatinum(II) |

| Molecular Target | DNA purine bases |

| Primary Lesions | 1,2-intrastrand crosslinks (≈90%), interstrand crosslinks |

| Mechanism | DNA crosslinking preventing replication and transcription |

| Activation | Intracellular chloride concentration-dependent aquation |

| Cell Cycle Effects | Arrest at S, G1, or G2-M phases |

| Administration | Intravenous infusion in normal saline |

Cisplatin functions as a DNA-damaging agent that forms covalent adducts with nucleophilic sites on DNA bases, primarily at the N7 position of purine residues. The 1,2-intrastrand crosslinks constitute approximately 90% of the total DNA adducts and are primarily responsible for its cytotoxicity. These lesions distort the DNA helix, impede replication and transcription, and trigger apoptotic signaling pathways if not adequately repaired [5]. Cancer cell resistance to cisplatin often develops through enhanced DNA repair, decreased drug accumulation, and increased cytosolic inactivation, which the combination with this compound helps to overcome.

Clinical Protocol and Pharmacokinetic Data

Recommended Dosing and Administration

Based on phase I clinical trials in patients with advanced malignancies, the following dosing regimen has been established as the maximum tolerated combination:

- Cisplatin: 75 mg/m² administered intravenously on Day 1 of a 28-day cycle

- This compound: 650 mg/m² administered intravenously on Days 1, 8, and 15 of a 28-day cycle [6] [7]

The original weekly this compound schedule was modified due to excessive toxicity, with the current schedule allowing for improved tolerability while maintaining efficacy. Administration should be performed under close clinical supervision with appropriate hydration and antiemetic premedication standards as employed for cisplatin-based regimens.

Pharmacokinetic Profile and Interactions

Table 3: Pharmacokinetic Parameters of this compound and Cisplatin in Combination

| Parameter | This compound | Cisplatin |

|---|---|---|

| Plasma Profile | Biphasic | Triphasic |

| Half-Life (t₁/₂β) | 1.5-8.2 hours [8] | Rapid initial decay |

| Protein Binding | Unaffected by cisplatin | Unaffected by this compound |

| Drug Interaction | No significant alteration of cisplatin PK | No significant alteration of this compound PK |

| Dosing Adjustment | Not required when combined with cisplatin | Not required when combined with this compound |

Critical pharmacokinetic studies have demonstrated that co-administration does not significantly alter the pharmacokinetic properties of either drug. This compound exhibits a biphasic serum concentration curve with dose-dependent increases in area under the curve (AUC). Cisplatin plasma pharmacokinetics follows a triphasic pattern with unbound cisplatin decaying at a very rapid rate. The absence of pharmacokinetic interactions allows for full doses of both agents to be administered without compromising exposure to either drug [6] [7].

Toxicity Profile and Management

The dose-limiting toxicities observed in clinical trials include:

- Myelosuppression: Primarily neutropenia and thrombocytopenia

- Mucositis: Oral and gastrointestinal mucosal inflammation

- Dermatological effects: Maculopapular skin reactions [6] [3]

Toxicity management requires regular monitoring of complete blood counts with differential and prompt intervention for hematological toxicity. The recommended maximum tolerated doses (MTDs) were established as cisplatin 60 mg/m² with this compound 860 mg/m², or alternatively cisplatin 75 mg/m² with this compound 650 mg/m² [6]. Dose reductions should be implemented based on the severity of observed toxicities, particularly for hematological parameters.

Preclinical Experimental Protocols

In Vitro Combination Studies

4.1.1 Cell Viability and Proliferation Assay

Purpose: To evaluate the synergistic effects of this compound and cisplatin on cancer cell viability and proliferation.

Materials:

- Cervical cancer cell lines (HeLa, CaSki) or other relevant cancer models

- This compound: Prepare 10 mM stock solution in DMSO, store at -20°C

- Cisplatin: Prepare 1 mg/mL stock solution in normal saline or culture medium

- CCK-8 kit or MTT reagent for viability assessment

- 96-well tissue culture plates

- Microplate reader capable of measuring 450 nm absorbance

Procedure:

- Seed cells in 96-well plates at 2×10³ cells/well in 100 μL complete medium and culture overnight.

- Prepare serial dilutions of this compound (0.01, 0.1, 1, 10, 100 μM) and cisplatin (0, 1, 2, 4, 8, 16 μM) in fresh medium.

- Treat cells with single agents or combinations (ensure appropriate controls including vehicle-only treated cells).

- Incubate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

- Add 10 μL CCK-8 reagent to each well and incubate for 2 hours at 37°C.

- Measure absorbance at 450 nm using a microplate reader.

- Calculate cell viability as percentage relative to vehicle-treated controls.

- Analyze data using CompuSyn or CalcuSyn software to determine combination indices (CI), where CI < 1 indicates synergy [1] [2].

4.1.2 Clonogenic Survival Assay

Purpose: To assess long-term effects of the combination treatment on cancer cell reproductive integrity.

Procedure:

- Seed cells at low density (200-1000 cells/well) in 6-well plates.

- After 24 hours, treat with this compound, cisplatin, or combination for 48 hours.

- Replace with drug-free medium and culture for 7-14 days to allow colony formation.

- Fix cells with methanol and stain with 0.5% crystal violet.

- Count colonies containing >50 cells manually or using automated colony counters.

- Calculate plating efficiency and surviving fraction relative to untreated controls.

In Vivo Xenograft Models

Purpose: To evaluate the antitumor efficacy of this compound and cisplatin combination in animal models.

Materials:

- Immunocompromised mice (e.g., nude or NSG mice)

- Cancer cells for xenograft establishment (e.g., HeLa, CaSki for cervical cancer)

- This compound: Prepare in vehicle (e.g., 0.5% methylcellulose)

- Cisplatin: Prepare in normal saline

- Calipers for tumor measurement

- Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

- Subcutaneously inject 5×10⁶ cancer cells into the flanks of mice.

- Monitor tumor growth until palpable tumors reach approximately 100 mm³.

- Randomize mice into four treatment groups (n=5-10/group):

- Vehicle control

- This compound alone (e.g., 50 mg/kg, oral gavage, 3×/week)

- Cisplatin alone (e.g., 3-5 mg/kg, intraperitoneal, weekly)

- Combination therapy

- Administer treatments according to the established schedule.

- Measure tumor dimensions 2-3 times weekly using calipers.

- Calculate tumor volume using the formula: V = (length × width²)/2.

- Monitor body weight and general health as indicators of toxicity.

- Continue treatment for 3-4 weeks or until tumors in control group reach endpoint size.

- For endpoint analysis, harvest tumors for molecular studies (Western blot, IHC) [1] [2].

Molecular Mechanism and Signaling Pathways

Ferroptosis Induction Pathway

The combination of this compound and cisplatin has been demonstrated to synergistically induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The mechanism involves this compound-mediated DHODH inhibition, which suppresses the conversion of dihydroorotate to orotate in the mitochondrial electron transport chain. This disruption impairs the regeneration of ubiquinol, an important mitochondrial antioxidant, leading to accumulation of lipid reactive oxygen species (ROS). Cisplatin concurrently contributes to oxidative stress through DNA damage response pathways. The combination results in downregulation of the mTOR signaling pathway, a key regulator of cell growth and metabolism that normally functions as a ferroptosis defender [1] [2].

The following diagram illustrates the molecular mechanism of ferroptosis induction by the this compound and cisplatin combination:

Figure 1: Molecular mechanism of ferroptosis induction by this compound and cisplatin combination therapy

Analysis of Ferroptosis Markers

Purpose: To confirm ferroptosis as the cell death mechanism in combination-treated cells.

Materials:

- Flow cytometer with appropriate filters

- C11-BODIPY⁵⁸¹/⁵⁹¹ fluorescent probe for lipid peroxidation

- Malondialdehyde (MDA) assay kit

- Iron chelators (e.g., deferoxamine) as negative controls

- Ferroptosis inhibitors (e.g., liproxstatin-1, ferrostatin-1)

Procedure:

- Treat cells with this compound, cisplatin, combination, or vehicle control for 24-48 hours.

- For lipid ROS detection:

- Harvest cells and incubate with C11-BODIPY⁵⁸¹/⁵⁹¹ (5 μM) for 30 minutes at 37°C.

- Analyze by flow cytometry (excitation/emission: 581/591 nm for oxidized form).

- For MDA measurement:

- Lyse cells and process according to MDA assay kit instructions.

- Measure thiobarbituric acid-reactive substances at 532 nm.

- To confirm ferroptosis specificity:

- Pre-treat cells with ferroptosis inhibitors (e.g., 1 μM liproxstatin-1) for 2 hours before adding combination treatment.

- Assess rescue of cell viability using CCK-8 assay as described in section 4.1.1 [1].

Research Applications and Future Directions

The this compound and cisplatin combination holds particular promise for several cancer research applications:

Cervical Cancer Research

The combination has demonstrated significant synergy in cervical cancer models, with studies showing that DHODH inhibition sensitizes cervical cancer cells to cisplatin-induced ferroptosis. This approach is especially relevant given the increased DHODH expression observed in cervical cancer tissues compared to normal controls [1] [2]. Researchers exploring novel therapeutic strategies for cervical cancer, particularly in the context of cisplatin resistance, may find this combination particularly valuable.

Overcoming Chemotherapy Resistance

The ability of this compound to impair DNA repair through pyrimidine depletion provides a rational basis for overcoming cisplatin resistance mechanisms. This approach may be particularly effective in cancers known to develop resistance through enhanced nucleotide excision repair or translesion synthesis. Research applications could include models of recurrent disease following initial cisplatin treatment failure.

Acute Myeloid Leukemia (AML) Applications

While this protocol focuses on solid tumors, DHODH inhibition has demonstrated significant potential in AML research. Studies have shown that DHODH inhibitors can induce apoptosis and differentiation in AML cells, suggesting potential utility in hematological malignancies [9] [4]. Researchers could adapt these protocols for AML models by adjusting cell culture conditions and endpoint analyses.

Troubleshooting and Technical Considerations

- Variable combination effects: Different cell lines may show varying degrees of synergy. Conduct preliminary dose-response curves for each agent alone before combination studies.

- This compound solubility: Ensure proper DMSO concentration in working solutions (<0.1% final concentration) to avoid solvent toxicity.

- Cisplatin stability: Prepare cisplatin solutions immediately before use as aquation occurs over time, potentially altering activity.

- Ferroptosis confirmation: Always include appropriate inhibitor controls (liproxstatin-1, deferoxamine) to confirm ferroptosis specifically.

- In vivo dosing adjustments: Monitor animal weight and health closely; be prepared to adjust doses based on strain-specific tolerances.

Conclusion

The combination of this compound and cisplatin represents a promising approach for cancer therapy research, leveraging complementary mechanisms of action to achieve synergistic antitumor effects. The provided protocols offer detailed methodologies for evaluating this combination in both in vitro and in vivo models, with particular emphasis on the newly identified ferroptosis mechanism. Researchers are encouraged to adapt these protocols to their specific cancer models while maintaining the core principles of appropriate dosing, schedule, and mechanistic validation.

References

- 1. DHODH Inhibition Exerts Synergistic Therapeutic Effect ... [pmc.ncbi.nlm.nih.gov]

- 2. DHODH Inhibition Exerts Synergistic Therapeutic Effect ... [mdpi.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. Revisiting the role of dihydroorotate dehydrogenase as a ... [sciencedirect.com]

- 5. Review on Pharmacology of Cisplatin: Clinical Use ... [biomedpharmajournal.org]

- 6. Pharmacokinetic and Phase I Studies of this compound (DUP 785 [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic and phase I studies of this compound (DUP 785 [link.springer.com]

- 8. Phase I and pharmacokinetic study of this compound (DUP 785 [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of dihydroorotate ... [haematologica.org]

Comprehensive Application Notes and Protocols: Brequinar and Anti-PD-1 Combination Therapy for Cancer Immunotherapy

Introduction and Rationale for Combination Therapy

Brequinar (BQR) is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway. Originally developed as an immunosuppressive agent, this compound has recently emerged as a promising candidate for combination cancer immunotherapy due to its multifaceted effects on both tumor cells and the immune microenvironment. The rationale for combining this compound with anti-PD-1 immune checkpoint blockade stems from this compound's ability to simultaneously address two major barriers to effective antitumor immunity: (1) inadequate antigen presentation by tumor cells, and (2) the presence of immunosuppressive myeloid populations in the tumor microenvironment.

The synergistic potential of this combination is supported by multiple preclinical studies demonstrating that this compound treatment enhances the efficacy of PD-1 blockade across various murine tumor models, including melanoma, breast cancer, and bladder cancer models. Importantly, this compound achieves these effects through mechanisms distinct from its known DHODH inhibition function, including potential direct interactions with PD-L1 and induction of immunogenic cell death through ferroptosis pathways. This application note provides a comprehensive overview of the molecular mechanisms, experimental protocols, and translational considerations for implementing this compound and anti-PD-1 combination therapy in preclinical and clinical settings.

Key Mechanistic Insights

Multi-Modal Mechanisms of Action

This compound enhances anti-PD-1 therapy efficacy through multiple complementary biological mechanisms that collectively remodel the tumor microenvironment to favor antitumor immunity:

Enhanced Antigen Presentation: this compound treatment induces pyrimidine nucleotide depletion, which leads to upregulation of antigen presentation pathway genes and increased cell surface MHC class I expression in cancer cells. This effect is strictly dependent on pyrimidine starvation and results in enhanced recognition and killing of tumor cells by cytotoxic T cells [1] [2] [3].

Myeloid Cell Modulation: this compound promotes terminal differentiation of myeloid-derived suppressor cells (MDSCs) in the bone marrow, reducing their immunosuppressive capacity and enhancing their maturation into functional myeloid cells. This effect reverses one of the key mechanisms of immunotherapy resistance in breast cancer and other solid tumors [4].

Ferroptosis Induction: Through its inhibition of DHODH in mitochondria, this compound triggers mitochondrial lipid peroxidation and ferroptosis, an immunogenic form of cell death characterized by the release of damage-associated molecular patterns (DAMPs) that activate dendritic cells and enhance T cell priming [5] [6].

Potential Direct PD-L1 Interaction: Molecular docking studies suggest that this compound and its analogs may directly bind to PD-L1 and stabilize PD-L1 dimers, potentially interfering with PD-1/PD-L1 interaction independently of its metabolic effects [7].

Experimental Validation Models

The combination of this compound with anti-PD-1 therapy has been validated across multiple preclinical models:

Table 1: Preclinical Models Demonstrating Efficacy of this compound + Anti-PD-1 Combination

| Cancer Type | Model System | Key Findings | Reference |

|---|---|---|---|

| Melanoma | B16F10 syngeneic model | Significant prolongation of mouse survival with combination vs either monotherapy | [1] [2] |

| Triple-Negative Breast Cancer | Patient-derived xenografts in humanized mice | Enhanced reduction in tumor growth and increased survival | [8] [4] |

| Bladder Cancer | MB49 syngeneic model | Improved checkpoint blockade immunotherapy through ferroptosis induction | [5] |

| Colon Cancer | MC38 syngeneic model | Increased CD8+ T cell infiltration and enhanced tumor growth inhibition | [6] |

Protocol 1: Evaluating Antigen Presentation Enhancement

Background and Principle

This compound treatment induces dose-dependent upregulation of antigen presentation machinery in cancer cells through depletion of intracellular pyrimidine nucleotides. This protocol details methods to quantify this compound-induced enhancement of MHC class I expression and antigen presentation capability, which is crucial for predicting combination therapy responses.

Materials and Reagents

- Cancer cell lines (e.g., CFPAC-1 pancreatic ductal adenocarcinoma, B16F10 melanoma, or other relevant models)

- This compound stock solution (10 mM in DMSO)

- Uridine stock solution (100 mM in PBS)

- Anti-MHC class I antibody for flow cytometry (e.g., H-2Kb/Db for mouse cells, HLA-A,B,C for human cells)

- RNA extraction kit

- Reverse transcription and quantitative PCR reagents

- Primers for antigen presentation genes (HLA-A, HLA-B, HLA-C, B2M, TAP1, TAP2 for human; H2-Db, H2-Kb, B2m for mouse)

Step-by-Step Procedure

3.3.1 Cell Culture and Treatment

- Culture cancer cells in appropriate medium until 60-70% confluence

- Treat cells with this compound at concentrations ranging from 10 nM to 1 μM for 24 hours to 2 weeks

- Include control groups treated with vehicle (DMSO) only

- For rescue experiments, include groups with this compound + 1 mM uridine

- Refresh medium and drugs every 2-3 days for long-term treatments

3.3.2 Flow Cytometry for MHC Class I Surface Expression

- Harvest cells using enzyme-free dissociation buffer

- Wash cells twice with cold FACS buffer (PBS + 2% FBS)

- Stain with anti-MHC class I antibody or isotype control (30 minutes, 4°C)

- Wash cells twice with cold FACS buffer

- Analyze using flow cytometry, collecting at least 10,000 events per sample

- Calculate mean fluorescence intensity (MFI) and percentage of MHC class I-positive cells

3.3.3 Quantitative PCR for Antigen Presentation Genes

- Extract total RNA using commercial kits

- Synthesize cDNA using reverse transcription kit

- Perform qPCR with primers for antigen presentation pathway genes

- Use GAPDH or β-actin as housekeeping controls

- Calculate fold changes using the 2^(-ΔΔCt) method

Anticipated Results

Table 2: Expected Effects of this compound on Antigen Presentation Markers

| Parameter | Vehicle Control | This compound 100 nM | This compound 1 μM | This compound + Uridine |

|---|---|---|---|---|

| MHC-I MFI | 100 ± 12% | 180 ± 15% | 250 ± 20% | 110 ± 10% |

| HLA-A mRNA | 1.0 ± 0.2 | 2.5 ± 0.3 | 4.2 ± 0.5 | 1.2 ± 0.3 |

| TAP1 mRNA | 1.0 ± 0.3 | 2.1 ± 0.4 | 3.8 ± 0.6 | 1.1 ± 0.2 |

| CD8+ T cell killing | 25 ± 5% | 45 ± 7% | 65 ± 8% | 28 ± 6% |

Data Interpretation Notes

- The uridine rescue confirms the on-target nature of this compound's effects

- Effects are typically dose-dependent and time-dependent, with maximal changes observed after 7-14 days of continuous treatment

- Response magnitude varies by cell line based on their salvage pathway activity and basal pyrimidine metabolism

Protocol 2: Assessing Myeloid Cell Modulation

Background and Principle

This compound differentiates myeloid-derived suppressor cells in the bone marrow by inhibiting pyrimidine synthesis, reducing their immunosuppressive capacity without decreasing overall MDSC numbers. This protocol outlines methods to evaluate this compound's effects on MDSC differentiation and function.

Materials and Reagents

- Mouse models (e.g., 4T1 breast cancer, MC38 colon cancer)

- This compound for in vivo administration (formulated in 0.5% methylcellulose)

- Flow cytometry antibodies: CD11b, Gr-1, Ly6G, Ly6C, CD101, F4/80

- T cell suppression assay materials

- Arginase activity assay kit

- NO detection kit

Step-by-Step Procedure

4.3.1 In Vivo Treatment and Tissue Collection

- Establish tumor models in appropriate mouse strains (e.g., BALB/c for 4T1, C57BL/6 for MC38)

- When tumors reach 100-150 mm³, randomize mice into treatment groups

- Administer this compound orally at 5 mg/kg daily or 25 mg/kg every other day

- For combination groups, add anti-PD-1 antibody (200 μg per dose, IP, twice weekly)

- After 2-3 weeks of treatment, collect blood, spleen, bone marrow, and tumors for analysis

4.3.2 MDSC Phenotyping by Flow Cytometry

- Prepare single-cell suspensions from collected tissues

- Stain with MDSC panel antibodies:

- PMN-MDSCs: CD11b+Ly6G+Ly6C-low

- M-MDSCs: CD11b+Ly6G-Ly6C-high

- Include maturation markers (CD101) to assess differentiation status

- Analyze by flow cytometry, quantifying both percentage and absolute numbers

4.3.3 Functional Suppression Assay

- Isolate MDSCs from treated mice by magnetic sorting (CD11b+ selection)

- Co-culture with CFSE-labeled splenic T cells at various ratios (1:1 to 1:8)

- Activate T cells with anti-CD3/CD28 stimulation

- After 72 hours, analyze T cell proliferation by CFSE dilution

- Measure arginase activity and NO production in MDSC cultures

Anticipated Results

- This compound treatment increases expression of maturation markers (CD101) on PMN-MDSCs without changing total MDSC numbers

- MDSCs from this compound-treated mice show reduced suppression of T cell proliferation (from ~70% suppression to ~30% suppression at 1:2 ratio)

- Decreased production of immunosuppressive mediators (arginase, iNOS, ROS)

- Enhanced response to anti-PD-1 therapy in combination groups

Protocol 3: In Vivo Combination Therapy Efficacy

Background and Principle

This protocol evaluates the antitumor efficacy of this compound combined with anti-PD-1 antibody in immunocompetent mouse models, assessing both primary tumor growth and metastatic burden.

Materials and Reagents

- Syngeneic mouse tumor cells (B16F10 melanoma, 4T1 breast cancer, MC38 colon cancer)

- This compound formulated for oral administration (0.5% methylcellulose)

- Anti-PD-1 antibody (clone RMP1-14 for mouse, commercially available)

- Calipers for tumor measurement

- Instruments for metastasis quantification

Step-by-Step Procedure

5.3.1 Tumor Implantation and Treatment

- Implant tumor cells subcutaneously (1×10⁵ to 5×10⁵ cells per mouse) in appropriate mouse strains

- Randomize mice when tumors reach 50-100 mm³ (6-8 mice per group)

- Administer treatments:

- Vehicle control (oral gavage, daily)

- This compound (5 mg/kg, oral gavage, daily)

- Anti-PD-1 (200 μg, IP, twice weekly)

- Combination (this compound + anti-PD-1)

- Monitor tumor dimensions 2-3 times weekly using calipers

- Calculate tumor volume: V = (length × width²) / 2

- Euthanize mice when tumor volume exceeds 1500 mm³ or according to IACUC guidelines

5.3.2 Immune Monitoring in Tumors

- Harvest tumors at endpoint or on day 14-21 of treatment

- Prepare single-cell suspensions using tumor dissociation kits

- Stain for immune cell populations:

- T cells: CD3, CD4, CD8, CD69, PD-1, TIM-3

- Myeloid cells: CD11b, F4/80, CD11c, MHC class II

- NK cells: NK1.1, CD49b

- Analyze by flow cytometry, reporting both percentages and absolute numbers

- For T cell function, stimulate cells with PMA/ionomycin and measure IFN-γ production by intracellular staining

Anticipated Results

Table 3: Expected Therapeutic Outcomes in B16F10 Melanoma Model

| Treatment Group | Tumor Volume (Day 21) | Survival (Median Days) | CD8+ T cell Infiltration | IFN-γ+ CD8+ T cells |

|---|---|---|---|---|

| Vehicle Control | 1500 ± 200 mm³ | 24 | 5 ± 2% | 8 ± 3% |

| This compound alone | 900 ± 150 mm³ | 32 | 12 ± 3% | 20 ± 5% |

| Anti-PD-1 alone | 600 ± 120 mm³ | 38 | 15 ± 4% | 25 ± 6% |

| Combination | 300 ± 80 mm³ | 50+ | 25 ± 5% | 45 ± 8% |

Pathway Diagrams and Conceptual Framework

This compound's Multi-Mechanistic Enhancement of Anti-PD-1 Therapy

Experimental Workflow for Combination Therapy Evaluation

Translational Considerations and Clinical Development

Biomarker Strategy for Patient Selection

The successful clinical translation of this compound and anti-PD-1 combination therapy requires appropriate patient stratification biomarkers:

- Tumor Pyrimidine Metabolism Signature: Tumors with high expression of DHODH and other de novo pyrimidine synthesis pathway components may be more sensitive to this compound

- Antigen Presentation Defect: Tumors with low basal MHC class I expression or defects in antigen processing machinery may derive particular benefit

- Myeloid-Rich Microenvironment: Tumors with high MDSC infiltration may respond better to this compound's differentiation effects

- Ferroptosis Sensitivity Markers: Tumors with low GPX4 expression or high phospholipid polyunsaturated fatty acid content may be more prone to this compound-induced ferroptosis

Clinical Trial Design Considerations

Based on preclinical evidence, the following design elements should be considered for clinical trials:

- Dosing Schedule: Intermittent this compound dosing (e.g., 1-2 weeks on/1 week off) may maintain efficacy while reducing toxicity

- Sequencing: Preclinical data support initiating this compound before or concurrent with anti-PD-1 therapy

- Combination Partners: Potential for triple combinations with other immunomodulatory agents based on this compound's mechanism

- Monitoring: Include serial biopsies for immune monitoring and pharmacodynamic assessments

Resistance Mechanisms and Countermeasures

Despite the promising efficacy of this compound and anti-PD-1 combinations, several resistance mechanisms may emerge:

- Salvage Pathway Upregulation: Increased expression of uridine phosphorylase or other salvage pathway components can bypass DHODH inhibition

- Compensatory Checkpoint Expression: Upregulation of alternative immune checkpoints (TIM-3, LAG-3, TIGIT) may require additional blockade

- Ferroptosis Resistance: Changes in lipid composition or antioxidant defenses may reduce ferroptosis sensitivity

- Metabolic Adaptations: Shift to alternative nucleotide sources or metabolic pathways

Conclusion

The combination of This compound with anti-PD-1 therapy represents a promising approach to overcome resistance to immune checkpoint blockade through multiple complementary mechanisms. By enhancing antigen presentation, promoting MDSC differentiation, and inducing immunogenic ferroptosis, this compound addresses key limitations of current immunotherapy approaches. The protocols outlined in this application note provide a framework for preclinical evaluation and clinical translation of this combination strategy across multiple cancer types. Future work should focus on identifying optimal patient selection biomarkers, dosing schedules, and potential triple combination therapies to maximize clinical benefit.

References

- 1. DHODH inhibition enhances the efficacy of immune ... [pmc.ncbi.nlm.nih.gov]

- 2. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 3. DHODH inhibition enhances the efficacy of immune ... [elifesciences.org]

- 4. an approach to enforce the differentiation of myeloid- ... [pmc.ncbi.nlm.nih.gov]

- 5. Mitochondrial-targeted this compound liposome boosted ... [sciencedirect.com]

- 6. DHODH modulates immune evasion of cancer cells via ... [nature.com]

- 7. Interaction of this compound and analogs with PD-L1 [explorationpub.com]

- 8. Evaluation of anti - PD - 1 -based therapy against triple-negative breast... [pmc.ncbi.nlm.nih.gov]

Brequinar and dipyridamole synergy ENT inhibition

Mechanistic Rationale and Application Notes

The synergistic effect of brequinar and dipyridamole arises from the simultaneous inhibition of the de novo and salvage pathways for pyrimidine biosynthesis [1] [2]. This dual blockade creates a critical nucleotide imbalance that proliferating cells, such as cancer cells, or host cells supporting viral replication, cannot overcome.

The diagram below illustrates this key mechanism and its cellular consequences.

Key Application Notes

- Oncology: The combination is effective against various solid tumor cell lines, including colon (HCT-116, HT-29) and pancreatic (MIA PaCa-2) cancers, which are often reliant on de novo synthesis [1]. The strategy is particularly relevant for tumors with low expression of cytidine deaminase (CDA), making them more vulnerable to nucleotide pool disruption [3].

- Antiviral Therapy: This approach acts as a host-acting antiviral (HAA) against RNA viruses like SARS-CoV-2 (including Beta and Delta variants) [2]. By depleting the host cell's pyrimidine pools, it deprives the virus of nucleotides essential for replication.